![molecular formula C14H16FN3 B13654821 2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)
2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine is a chemical compound that features a piperidine ring substituted with an imidazole ring and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine typically involves the formation of the imidazole ring followed by the introduction of the fluorophenyl group and the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the imidazole ring can be synthesized using a condensation reaction between a diamine and a dicarbonyl compound. The fluorophenyl group can be introduced via a nucleophilic substitution reaction, and the piperidine ring can be formed through a reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
化学反応の分析
Types of Reactions
2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the fluorophenyl group can produce the corresponding phenyl derivative .
科学的研究の応用
2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes .
作用機序
The mechanism of action of 2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the fluorophenyl group can enhance the compound’s binding affinity to certain receptors. The piperidine ring can modulate the compound’s pharmacokinetic properties, such as its solubility and stability .
類似化合物との比較
Similar Compounds
2-(3-fluorophenyl)piperidine: Lacks the imidazole ring, which may reduce its binding affinity to certain targets.
5-(3-fluorophenyl)-1H-imidazole: Lacks the piperidine ring, which may affect its pharmacokinetic properties.
2-(3-chlorophenyl)-1H-imidazol-2-yl]piperidine: Similar structure but with a chlorine substituent instead of fluorine, which can alter its chemical reactivity and biological activity .
Uniqueness
2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine is unique due to the combination of the imidazole ring, fluorophenyl group, and piperidine ring. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity and biological activity .
特性
分子式 |
C14H16FN3 |
|---|---|
分子量 |
245.29 g/mol |
IUPAC名 |
2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine |
InChI |
InChI=1S/C14H16FN3/c15-11-5-3-4-10(8-11)13-9-17-14(18-13)12-6-1-2-7-16-12/h3-5,8-9,12,16H,1-2,6-7H2,(H,17,18) |
InChIキー |
XISYJXAIEKMGPA-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)C2=NC=C(N2)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


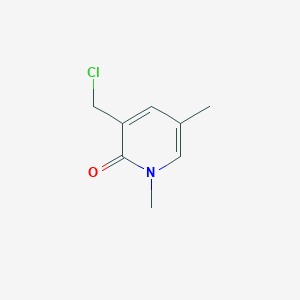
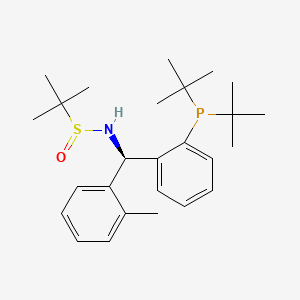
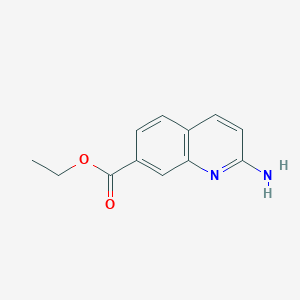
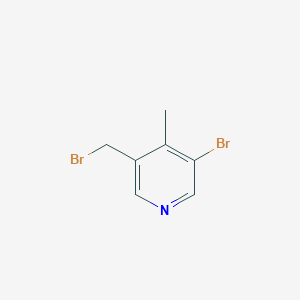
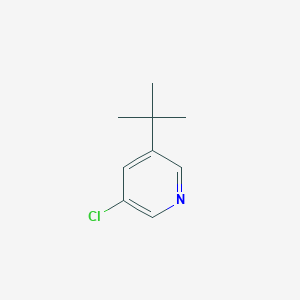
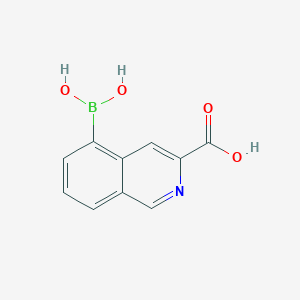
![Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B13654769.png)
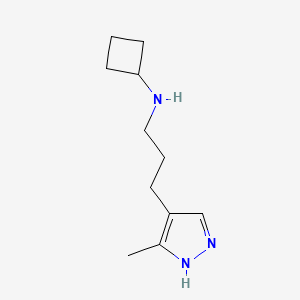
![1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene](/img/structure/B13654781.png)
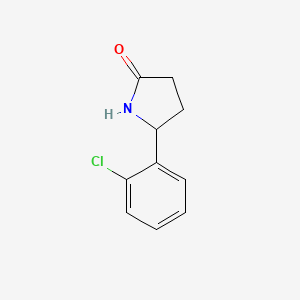
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13654793.png)
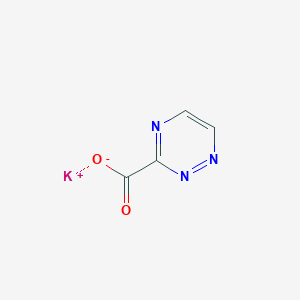
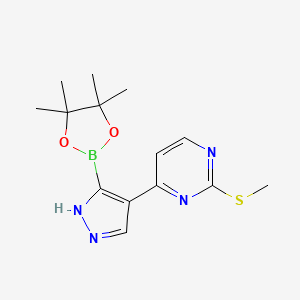
![4H,5H,6H-cyclopenta[c]thiophen-5-one](/img/structure/B13654816.png)
